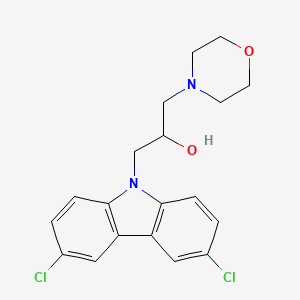![molecular formula C23H29N3O3 B12202488 N-(cyclohex-1-en-1-yl)-2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}-N-propylacetamide](/img/structure/B12202488.png)
N-(cyclohex-1-en-1-yl)-2-{2,5-dioxo-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-1-yl}-N-propylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclohex-1-en-1-yl)-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-propylacetamide is a complex organic compound with a unique structure that combines elements of cyclohexene, imidazolidine, and naphthalene
Preparation Methods
The synthesis of N-(cyclohex-1-en-1-yl)-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-propylacetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents such as tetrahydrofuran (THF) and catalysts like lithium diisopropylamide (LDA) to facilitate the formation of the desired product .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The cyclohexene ring can be oxidized to form cyclohexanone derivatives.
Reduction: The imidazolidine ring can be reduced to form more stable amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and electrophiles like bromine (Br2). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(cyclohex-1-en-1-yl)-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-propylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs targeting specific diseases.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-(cyclohex-1-en-1-yl)-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-propylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and modulation of protein-protein interactions.
Comparison with Similar Compounds
Compared to other similar compounds, N-(cyclohex-1-en-1-yl)-2-{2,5-dioxo-3’,4’-dihydro-2’H-spiro[imidazolidine-4,1’-naphthalene]-1-yl}-N-propylacetamide stands out due to its unique combination of structural elements. Similar compounds include:
N-(1-cyclohexen-1-yl)pyrrolidine: A simpler compound with a cyclohexene and pyrrolidine structure.
4-(1-cyclohexen-1-yl)morpholine: Another compound with a cyclohexene ring and a morpholine moiety.
Properties
Molecular Formula |
C23H29N3O3 |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(cyclohexen-1-yl)-2-(2',5'-dioxospiro[2,3-dihydro-1H-naphthalene-4,4'-imidazolidine]-1'-yl)-N-propylacetamide |
InChI |
InChI=1S/C23H29N3O3/c1-2-15-25(18-11-4-3-5-12-18)20(27)16-26-21(28)23(24-22(26)29)14-8-10-17-9-6-7-13-19(17)23/h6-7,9,11,13H,2-5,8,10,12,14-16H2,1H3,(H,24,29) |
InChI Key |
AILLDKUZEZEZPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CCCCC1)C(=O)CN2C(=O)C3(CCCC4=CC=CC=C43)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-3-(2,3-dimethylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B12202406.png)
![2-[(5Z)-5-(1,3-benzodioxol-5-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide](/img/structure/B12202409.png)
![N-(2-acetylphenyl)-2-[3-(2-chlorophenyl)-2-methyl-4-oxochromen-7-yloxy]acetami de](/img/structure/B12202413.png)
![N-[(2Z)-3-(furan-2-ylmethyl)-2-(phenylimino)-4-(thiophen-2-yl)-2,3-dihydro-1,3-thiazol-5-yl]-4-methylbenzamide](/img/structure/B12202420.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2-diphenylacetamide](/img/structure/B12202427.png)

![(2,6-dichloropyridin-3-yl)(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B12202432.png)
![(7Z)-7-(2,4-dimethoxybenzylidene)-9-methyl-3-(pyridin-4-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12202437.png)
![2-(dipropylamino)-3-[(Z)-(3-heptyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12202444.png)
![5-Tert-butyl-7-{4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12202452.png)
![1-{[4-(6-bromo-2-oxo-2H-chromen-3-yl)phenoxy]acetyl}piperidin-4-one](/img/structure/B12202458.png)
![(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate](/img/structure/B12202462.png)
![{4-[Benzylamino]pteridin-2-yl}(3,4,5-trimethoxyphenyl)amine](/img/structure/B12202491.png)
![(7Z)-7-(2-fluorobenzylidene)-9-methyl-3-(pyridin-3-ylmethyl)-3,4-dihydro-2H-furo[3,2-g][1,3]benzoxazin-6(7H)-one](/img/structure/B12202499.png)
